molecular formula C16H16N2O3S B4927266 allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B4927266
M. Wt: 316.4 g/mol
InChI Key: UIEAVZSXMFAICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that possesses unique properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in cancer cells. It has also been found to possess antioxidant properties, which may play a role in its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of using allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate in lab experiments is its unique properties, which make it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its further development.

Future Directions

There are several future directions for research on allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate. One potential area of research is the development of novel drugs based on its structure and pharmacological properties. Another area of research is the investigation of its potential as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its potential side effects.

Synthesis Methods

The synthesis of allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate involves the reaction of allyl isothiocyanate with 3-methylbenzoyl chloride to form the intermediate product, which is then reacted with 4-methyl-2-aminothiazole-5-carboxylic acid to obtain the final product.

Scientific Research Applications

Allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

prop-2-enyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-4-8-21-15(20)13-11(3)17-16(22-13)18-14(19)12-7-5-6-10(2)9-12/h4-7,9H,1,8H2,2-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEAVZSXMFAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl 4-methyl-2-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

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